methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a pyridazinone derivative characterized by a heterocyclic pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetyl-linked methyl benzoate moiety at position 1. The pyridazinone ring provides a planar, electron-deficient scaffold, while the 2-fluorophenyl substituent introduces steric and electronic effects that influence reactivity and biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-28-20(27)13-6-8-14(9-7-13)22-18(25)12-24-19(26)11-10-17(23-24)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJJMBTXYVVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Pyridazinone core: A six-membered ring with two nitrogen atoms, contributing to hydrogen-bonding capabilities and π-π stacking interactions.
- 2-Fluorophenyl substituent : Fluorine’s electronegativity modulates electron density, affecting binding to biological targets (e.g., enzymes or receptors).
- Methyl benzoate group : The ester functionality allows for hydrolytic stability under physiological conditions compared to carboxylic acids.
Typical steps include:
Cyclocondensation of hydrazines with diketones to form the pyridazinone ring.
Acetylation at position 1 using chloroacetyl chloride.
Coupling with methyl 4-aminobenzoate via amide bond formation .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Methoxy : The 2-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing negative charges in binding pockets. In contrast, methoxy groups (e.g., in ) donate electrons, altering binding kinetics .
Functional Group Impact
- Ester vs. Amide : The methyl benzoate ester in the target compound offers hydrolytic stability, whereas benzamide derivatives () may exhibit stronger hydrogen-bonding interactions but lower bioavailability .
- Acid vs. Ester: Butanoic acid derivatives () have higher solubility but are prone to ionization, limiting blood-brain barrier penetration compared to esters .
Q & A
What are the optimal synthetic routes for methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, and how can reaction yields be improved?
Basic Research Focus : Synthesis optimization and yield enhancement.
Methodological Answer :
The synthesis typically involves multi-step reactions, including:
Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under controlled pH (4–6) and temperature (60–80°C) .
Acetylation : Coupling the pyridazinone intermediate with 4-aminobenzoate derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
Esterification : Protection of the carboxylic acid group using methanol and catalytic sulfuric acid under reflux .
Yield Improvement Strategies :
- Use of microwave-assisted synthesis for faster cyclization (reduces reaction time by 40–60%) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate high-purity product .
How can structural discrepancies in NMR or X-ray crystallography data for this compound be resolved?
Advanced Research Focus : Data contradiction analysis in structural characterization.
Methodological Answer :
Discrepancies often arise from:
- Dynamic Proton Exchange : The 6-oxopyridazinone moiety may exhibit tautomerism, leading to split peaks in -NMR. Use deuterated DMSO-d at elevated temperatures (50–60°C) to stabilize the dominant tautomer .
- Crystallographic Disorder : For X-ray data, refine the model using software like SHELXL with constraints for flexible substituents (e.g., the 2-fluorophenyl group). Compare with DFT-optimized geometries to validate bond lengths and angles .
Example Data :
| Technique | Observed Issue | Resolution Strategy |
|---|---|---|
| -NMR | Broadened aromatic protons | Temperature-dependent NMR studies |
| X-ray | Poor electron density at acetyl group | Multi-conformational refinement |
What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory activity, and how should controls be designed?
Basic Research Focus : Biological activity screening.
Methodological Answer :
- Target Selection : Prioritize kinases or phosphodiesterases due to the pyridazinone core’s known affinity for these enzymes .
- Assay Design :
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near (e.g., 10 µM) .
- Positive Controls : Staurosporine (kinases) or IBMX (phosphodiesterases) at IC values validated in prior studies .
- Data Normalization : Express inhibition as % activity relative to vehicle (DMSO) and no-enzyme blanks .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?
Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :
- Key Modifications :
- Fluorophenyl Substituent : Replace 2-fluorophenyl with 3,4-difluorophenyl to enhance lipophilicity (logP optimization) .
- Ester Hydrolysis : Test methyl vs. ethyl esters to balance stability and bioavailability using simulated gastric fluid (pH 1.2, 37°C) .
- In Silico Tools : Predict ADMET properties with SwissADME or ADMETLab 2.0, focusing on CYP450 inhibition and plasma protein binding .
What experimental strategies address low reproducibility in biological activity assays for this compound?
Advanced Research Focus : Data reproducibility and validation.
Methodological Answer :
Common issues and solutions:
- Compound Degradation : Store aliquots at -80°C in amber vials to prevent photodegradation. Verify purity via HPLC before each assay (C18 column, acetonitrile/water gradient) .
- Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and normalize activity to housekeeping genes (e.g., GAPDH) in qPCR-based assays .
Case Study :
A 30% variation in IC values across labs was traced to inconsistent DMSO stock concentrations. Standardize stock solutions to ≤0.1% v/v in assay buffers .
How can computational methods guide the design of derivatives with improved target selectivity?
Advanced Research Focus : Computational drug design.
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Glu91 in PKA) .
- MM/GBSA Calculations : Rank binding free energies to predict selectivity ratios (e.g., PKA vs. PKC isoforms) .
What are the best practices for scaling up synthesis without compromising purity?
Basic Research Focus : Process chemistry.
Methodological Answer :
- Critical Steps :
- Acetylation : Scale coupling reactions using flow chemistry to maintain low temperatures and improve mixing .
- Workup : Replace column chromatography with centrifugal partition chromatography (CPC) for >90% recovery at multi-gram scale .
- Quality Control : Implement in-line FTIR to monitor reaction progression and detect intermediates .
How should researchers resolve conflicting data regarding the compound’s stability under physiological conditions?
Advanced Research Focus : Stability and degradation analysis.
Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (3% HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Analyze degradation products via LC-MS/MS .
- Metabolite Identification : Use hepatocyte incubation followed by HRMS to detect Phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
